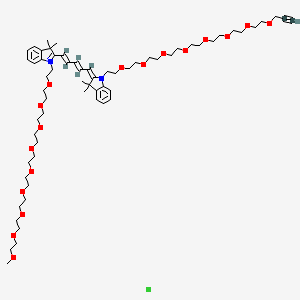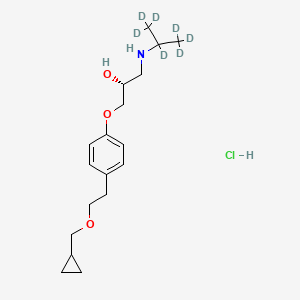
(R)-Betaxolol-d7 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Betaxolol-d7 (hydrochloride) is a deuterated form of Betaxolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in the treatment of hypertension and glaucoma. The deuterated version, ®-Betaxolol-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Betaxolol due to its enhanced stability and resistance to metabolic degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Betaxolol-d7 (hydrochloride) typically involves the incorporation of deuterium atoms into the Betaxolol molecule This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions
Industrial Production Methods: Industrial production of ®-Betaxolol-d7 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to obtain the desired compound in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Betaxolol-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium cyanide are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Betaxolol oxides, while substitution reactions can produce various substituted derivatives of Betaxolol.
Applications De Recherche Scientifique
®-Betaxolol-d7 (hydrochloride) has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Betaxolol.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of Betaxolol.
Drug Development: Used in the development of new beta-blockers with improved pharmacokinetic properties.
Biological Research: Employed in studies related to cardiovascular diseases and ocular conditions.
Mécanisme D'action
®-Betaxolol-d7 (hydrochloride) exerts its effects by selectively blocking beta-1 adrenergic receptors. This action reduces the heart rate and myocardial contractility, leading to a decrease in blood pressure. In the case of glaucoma, it reduces intraocular pressure by decreasing aqueous humor production. The deuterium atoms in ®-Betaxolol-d7 enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic studies.
Comparaison Avec Des Composés Similaires
Betaxolol: The non-deuterated form of ®-Betaxolol-d7.
Atenolol: Another selective beta-1 adrenergic receptor blocker used in the treatment of hypertension.
Metoprolol: A beta-1 selective adrenergic receptor blocker with similar therapeutic uses.
Comparison: ®-Betaxolol-d7 (hydrochloride) is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterpart, Betaxolol. This makes it particularly useful in pharmacokinetic and metabolic studies. Compared to other beta-blockers like Atenolol and Metoprolol, ®-Betaxolol-d7 offers similar therapeutic benefits but with the added advantage of improved stability for research purposes.
Propriétés
Formule moléculaire |
C18H30ClNO3 |
|---|---|
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1/i1D3,2D3,14D; |
Clé InChI |
CHDPSNLJFOQTRK-CFDMMCIXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
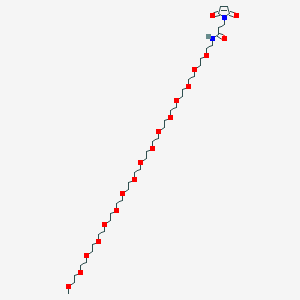
![2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)
![N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)
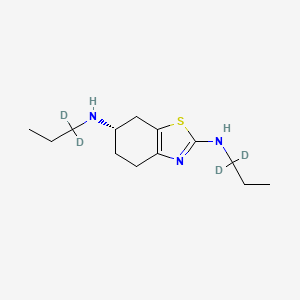
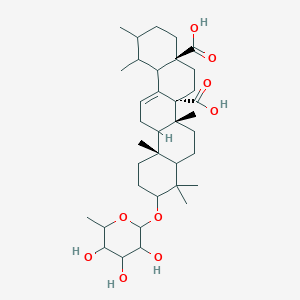
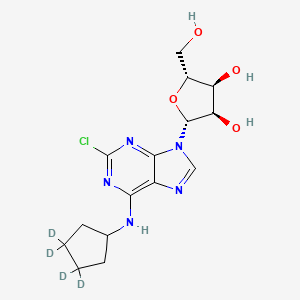
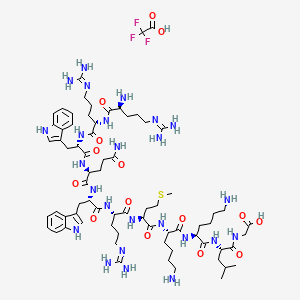
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)
![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)
![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)
![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)

